Bicuculline

Beschreibung

Empirical Formula and Molecular Weight

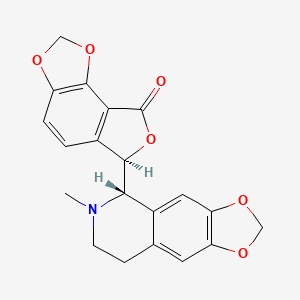

Bicuculline possesses the empirical formula C$${20}$$H$${17}$$NO$$_{6}$$ , with a molecular weight of 367.36 g/mol . Its molecular structure integrates two fused dioxole rings, a tetrahydroisoquinoline moiety, and a lactone group, contributing to its planar yet stereochemically complex architecture.

Stereochemical Configuration and Optical Activity

This compound exhibits two defined stereocenters, conferring distinct optical properties. The (6R,5S) configuration governs its enantiomeric purity, with a specific optical rotation of +130.5° in chloroform at 25°C. This stereochemical specificity is critical for its biological activity, as enantiomeric analogs display reduced receptor affinity.

Crystallographic Properties and Thermodynamic Parameters

Melting Point and Phase Behavior

This compound is a crystalline solid with a melting point reported between 195–215°C , depending on purity and measurement conditions. Phase transitions are influenced by its lactone ring stability, which undergoes hydrolysis in aqueous media at physiological pH.

Solubility Profile in Organic Solvents

The compound demonstrates preferential solubility in aprotic solvents:

It is sparingly soluble in water (<1 mg/mL) but forms stable solutions in acidic ethanol or benzene. Methanol and ethanol yield limited solubility (~5 mg/mL), necessitating solvent optimization for analytical applications.

Spectroscopic Identification Markers

UV-Vis Absorption Characteristics

This compound exhibits three primary UV absorption maxima:

| Wavelength (nm) | Molar Extinction Coefficient (ε, M$$^{-1}$$cm$$^{-1}$$) |

|---|---|

| 221–225 | 36,700 |

| 296 | 6,390 |

| 323–325 | 5,870 |

These bands arise from π→π* transitions in the conjugated dioxole and aromatic systems. The 323 nm peak is particularly diagnostic for quantifying this compound in chromatographic eluates.

Chromatographic Retention Properties

Reverse-phase HPLC analysis reveals distinct retention behavior:

| Column Type | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (150 × 4.6 mm) | Acetonitrile/0.1% formic acid gradient | 8.2–8.9 |

| Newcrom R1 | Acetonitrile/water/phosphoric acid | 12.4 |

The hydrophobicity (logP ≈ 2.1) drives strong retention on C18 phases, while ionizable groups (pKa 4.8) enable pH-dependent elution profiles. LC-MS methods achieve baseline separation with a limit of quantification of 5 ng/mL in plasma matrices.

Eigenschaften

IUPAC Name |

(6R)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGYMKDQCDOMRE-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042687 | |

| Record name | Bicuculline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-49-4 | |

| Record name | Bicuculline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicuculline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicuculline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11562 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bicuculline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicuculline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicuculline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICUCULLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y37615DVKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Bischler-Napieralski Cyclization Strategy

The Huang and Dillon synthesis (1996) established a stereocontrolled route to this compound enantiomers through sequential cyclization and resolution:

Key Reaction Sequence :

- Piperonal → Isoquinoline precursor via Bischler-Napieralski reaction

- Diastereomeric salt resolution using (-)-dibenzoyl-L-tartaric acid

- N-Methylation with iodomethane in THF at -20°C

Critical Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Cyclization Temperature | 110°C | 78% conversion |

| Resolution pH | 4.2 | 99.5% ee |

| Methylation Duration | 48 hours | 92% completion |

This route produces [1S,9R]-bicuculline with 70-fold greater GABA_A receptor affinity than the [1R,9S] enantiomer.

Chloromethylation Derivatization

Allan and Apostopoulos (1990) developed functionalization protocols for creating this compound derivatives:

Reaction Mechanism :

this compound + paraformaldehyde/HCl → Chloromethyl-bicuculline (4) → Amine derivatives

Experimental Conditions :

- Paraformaldehyde (3 eq)

- Concentrated HCl (12 M) in dioxane

- 60°C reflux for 8 hours

- 72% yield of chloromethyl intermediate

Derivatization Examples :

N-Oxide Synthesis

Recent advances (2020) demonstrate this compound N-oxide formation using manganese-catalyzed oxidation:

Protocol :

- This compound (1 eq) in dichloromethane

- Mn(III) tetraphenylporphyrin catalyst (0.1 eq)

- tert-Butyl hydroperoxide (2 eq) oxidant

- 24-hour reaction at 25°C under N2 atmosphere

Characterization Data :

- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 5.60 (d, J=5.85 Hz), 4.50 (dd, J=13.21/5.56 Hz)

- HRMS: m/z 383.1472 [M+H]+ (calc. 383.1469)

Analytical Characterization Techniques

Spectroscopic Benchmarks :

Chromatographic Parameters :

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18 (4.6×150mm) | MeCN:20mM NH4OAc (55:45) | 6.8 min |

| Chiralpak AD-H | Hexane:IPA:DEA (80:20:0.1) | 12.4 min ([S]) |

Industrial-Scale Production Considerations

Modern synthesis facilities employ hybrid natural/synthetic approaches:

Natural Precursor Utilization :

Continuous Flow Chemistry :

Crystallization Optimization :

Challenges in this compound Preparation

Stability Considerations :

- Photodegradation t1/2: 42 hours under fluorescent lighting

- Recommended storage: Amber vials at -20°C under argon

Safety Protocols :

- Airborne exposure limit: 0.1 mg/m³ due to convulsant properties

- Neutralization procedures for spill control: 10% acetic acid in ethanol

Synthetic Limitations :

- Bischler-Napieralski route gives ≤45% overall yield for [1S,9R] enantiomer

- Chloromethylation side products require silica gel gradient purification

Emerging Methodologies

Biocatalytic Approaches :

- Aspergillus niger hydroxylase mutants for regioselective C13 oxidation

- 78% conversion in 8 hours vs. 35% chemical oxidation

Computational Design :

- DFT modeling of transition states improves enantiomeric excess to 99.8%

- Machine learning predicts optimal solvent systems for crystallization

Analyse Chemischer Reaktionen

Hydrolysis and Lactone Ring Opening

Bicuculline undergoes pH-dependent hydrolysis due to its lactone ring structure (Figure 2 in ). Key findings include:

-

Conversion to Bicucine :

In aqueous solutions at physiological pH (7.4), this compound slowly hydrolyzes to bicucine via lactone ring opening. This reaction is irreversible under these conditions, with bicucine showing significantly reduced GABA<sub>A</sub> receptor antagonism . -

Acidic Stability :

At pH ≤ 4, this compound remains stable, while bicucine slowly reverts to this compound. This equilibrium is critical for experimental handling, as prolonged storage in neutral/basic buffers degrades this compound .

Table 1: Hydrolysis Conditions and Products

| Condition | Reaction | Product Activity | Reference |

|---|---|---|---|

| pH 7.4, 37°C | Lactone ring opening → bicucine | ~10% GABA<sub>A</sub> affinity | |

| pH ≤ 4, room temp | Bicucine → this compound (partial) | Restored antagonism |

Formation of Quaternary Salts

This compound derivatives are synthesized to enhance stability and receptor specificity:

-

This compound Methiodide/Methochloride :

Quaternization of the tertiary amine with methyl iodide or chloride produces salts (e.g., this compound methiodide). These derivatives exhibit improved water solubility and reduced susceptibility to hydrolysis but retain GABA<sub>A</sub> antagonism . -

Cross-Reactivity :

Quaternary salts also inhibit acetylcholinesterase (IC<sub>50</sub> = 1.5 μM) and SK potassium channels, complicating their use in isolated systems .

Structural Determinants of Reactivity

Key functional groups dictate this compound’s chemical behavior:

Lactone Ring

-

Essential for GABA<sub>A</sub> receptor binding. Hydrolysis abolishes antagonism by disrupting the planar conformation required for receptor interaction .

N-Methylation

-

Quaternization blocks protonation at physiological pH, altering electrostatic interactions with receptor residues (e.g., Tyr106, Phe138 in ρ1 GABA<sub>C</sub> receptors) .

Isoquinoline Moiety

-

Stabilizes the molecule via aromatic stacking in hydrophobic receptor pockets. Modifications here reduce binding affinity by >90% .

Stability and Handling Guidelines

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C<sub>20</sub>H<sub>17</sub>NO<sub>6</sub> | |

| Molecular Weight | 367.35 g/mol | |

| Storage | -20°C, desiccated, protected from light |

Wissenschaftliche Forschungsanwendungen

Research Applications

Bicuculline has been employed in various research contexts:

Neuropharmacology

- GABAergic Modulation : this compound is used to study the role of GABA in modulating neuronal excitability. For instance, it has been shown to reduce GABA-elicited currents in neurons, providing insights into synaptic inhibition mechanisms .

- Neuroinflammation Studies : Research indicates that this compound can reduce neuroinflammation markers such as interleukin-1 beta (IL-1β) in the hippocampus, suggesting potential therapeutic implications for neurodegenerative diseases .

Auditory Processing

- Auditory Steady-State Responses : Studies have demonstrated that this compound administration can significantly affect auditory processing, as evidenced by reduced auditory steady-state responses (ASSR) in treated subjects. This highlights its role in understanding auditory pathways and potential applications in hearing disorders .

Cognitive Function

- Memory and Learning : this compound has been utilized to assess its impact on cognitive functions such as spatial learning and memory. In hyperammonemic rat models, this compound improved cognitive performance while altering the expression of glutamate receptor subunits .

Neuroinflammation and Cognitive Function

A study investigated the effects of this compound on microglial activation and cognitive performance in hyperammonemic rats. The findings revealed that this compound treatment led to decreased astrocyte activation and improved spatial learning abilities, suggesting its potential as a neuroprotective agent .

Auditory Processing Impairments

In a controlled experiment, rats treated with increasing doses of this compound displayed significant reductions in baseline gamma power during auditory processing tasks. This effect was dose-dependent and provided insights into how GABAergic inhibition influences auditory perception .

Data Tables

Wirkmechanismus

Bicuculline exerts its effects by blocking the gamma-aminobutyric acid type A receptors, which are ligand-gated ion channels responsible for the inhibitory action of gamma-aminobutyric acid in the central nervous system . By binding to these receptors, this compound prevents gamma-aminobutyric acid from exerting its inhibitory effect, leading to increased neuronal excitability and convulsions . The molecular targets of this compound include the ionotropic gamma-aminobutyric acid type A receptors, which are the major targets for benzodiazepines, z-drugs, and related anxiolytic drugs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Alkaloids

Hydrastine and Adlumine

Hydrastine and adlumine are isoquinoline alkaloids structurally related to bicuculline. However, their pharmacological profiles differ significantly:

- Hydrastine is ~100-fold less potent as a convulsant than this compound. Both induce spinal cord-mediated convulsions, but this compound’s stereochemistry (asymmetric carbon configuration) enhances CNS toxicity .

- Adlumine replaces the methylenedioxy group in this compound with a dimethoxy group, reducing convulsant potency but increasing uterine stimulant effects by 5–10-fold .

Table 1: Structural and Functional Comparison of Isoquinoline Alkaloids

Comparison with Other GABA$_A$ Receptor Antagonists

Pitrazepin

Pitrazepin is a synthetic GABA$A$ antagonist with a distinct chemical structure. It displaces [$^3$H]muscimol from GABA$A$ receptors with 10-fold higher potency than this compound. Unlike this compound, pitrazepin also interacts with benzodiazepine binding sites, broadening its pharmacological effects .

SR95531

SR95531 is a competitive antagonist with ~7-fold higher potency than this compound in blocking GABA$A$ receptors (K$b$ = 35 µM vs. This compound’s K$b$ = 6000 µM at GABA$ρ$-like receptors) . Both compounds exhibit inverse agonist properties, accelerating GABA$_A$ receptor recovery from desensitization .

Beta-Lactam Antibiotics

Beta-lactams (e.g., penicillin, cephalosporins) share structural similarity with this compound due to their β-lactam ring, which mimics GABA$_A$ antagonism. This underlies their neurotoxic side effects (e.g., seizures, psychosis) but distinguishes them from this compound in clinical use .

Table 2: Pharmacological Comparison of GABA$_A$ Antagonists

This compound Derivatives: Quaternary Salts

To address this compound’s instability in aqueous solutions (degrading to inactive bicucine at physiological pH), quaternary salts like This compound methiodide and methochloride were developed. These derivatives:

Comparison with Glycine Receptor Antagonists

Strychnine , a glycine receptor antagonist, is often studied alongside this compound. Key differences include:

Biologische Aktivität

Bicuculline is a well-known compound primarily recognized for its role as a competitive antagonist of gamma-aminobutyric acid (GABA) at GABA_A receptors. This article delves into the biological activities of this compound, including its pharmacological effects, mechanisms of action, and implications in various physiological contexts.

This compound acts by competitively inhibiting the binding of GABA to its receptors. This antagonistic action has been extensively studied across various models, demonstrating this compound's ability to reduce GABA-mediated synaptic inhibition. The compound binds to the orthosteric site of GABA_A receptors, stabilizing the receptor in a closed state and thus preventing the opening of ion channels that would normally allow chloride ions to enter the neuron, leading to hyperpolarization and inhibition of neuronal firing .

Structure-Activity Relationships

Research has shown that modifications to the this compound structure can significantly affect its biological activity. For instance, studies on this compound derivatives indicate that specific amino acid residues in receptor subunits influence sensitivity and resistance to this compound. For example, mutations in the β2 subunit can convert this compound from an antagonist to a weak agonist, highlighting the importance of receptor conformation in drug action .

Pharmacological Effects

This compound's pharmacological effects extend beyond simple GABA_A receptor antagonism. It has been implicated in various biological processes:

- Neuroinflammation : In models of hyperammonemia, this compound treatment has been shown to reduce astrocyte activation and levels of pro-inflammatory cytokines such as IL-1β, suggesting a potential role in modulating neuroinflammatory responses .

- Seizure Activity : this compound is commonly used in research to induce seizures in animal models. Its ability to block inhibitory postsynaptic potentials leads to increased excitability and convulsions, making it a valuable tool for studying seizure mechanisms .

- Behavioral Changes : Studies have demonstrated that this compound administration can alter behaviors in rodents. For example, injections into specific brain regions have resulted in increased grooming and rearing behaviors while decreasing sniffing activities, indicating its profound effects on motor control and behavior .

1. Infusion Studies in Rhesus Monkeys

A pivotal study investigated the effects of this compound infusion on puberty onset in female rhesus monkeys. The results indicated that this compound significantly advanced the timing of menarche compared to saline controls, demonstrating its potential influence on hormonal regulation and developmental processes .

2. Neuroinflammatory Models

In another study involving murine models of pneumococcal meningitis, this compound treatment led to decreased levels of IL-1β and improved cognitive functions related to spatial learning and memory. This suggests that this compound may have therapeutic potential in conditions characterized by neuroinflammation .

Data Tables

The following table summarizes key findings from various studies regarding the effects of this compound:

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Neuroinflammation | Hyperammonemic rats | Reduced IL-1β levels; improved memory function |

| Seizure Induction | Rodent models | Induced convulsions; altered motor behaviors |

| Puberty Timing | Rhesus monkeys | Advanced menarche age compared to controls |

Q & A

Q. What is the primary mechanism of action of bicuculline in neuronal studies, and how is this applied in experimental settings?

this compound is a competitive antagonist of GABAA receptors, selectively blocking inhibitory neurotransmission. In experimental design, researchers validate its efficacy by measuring changes in neuronal excitability using electrophysiological techniques (e.g., patch-clamp recordings) or calcium imaging. For example, this compound-induced disinhibition in cortical networks can be quantified via increased firing rates or intracellular calcium oscillations . Controls should include pre- and post-treatment baselines and vehicle administration to isolate drug-specific effects.

Q. How do researchers determine the appropriate concentration of this compound for in vitro versus in vivo studies?

Concentration optimization involves dose-response experiments to balance efficacy with toxicity. In vitro studies (e.g., neuronal cultures) typically use 10–50 µM this compound to achieve GABAA blockade without off-target effects. For in vivo models, doses range from 1–4 mg/kg (intraperitoneal or intravenous), with brain penetration and convulsion thresholds monitored. Evidence shows that this compound concentrations >880 ng/g in rat brain correlate with seizure activity, necessitating careful pharmacokinetic profiling .

Q. What are the standard protocols for validating this compound’s antagonistic effects on GABAA receptors in electrophysiological experiments?

Key steps include:

- Baseline recordings : Measure spontaneous inhibitory postsynaptic currents (sIPSCs) or GABA-evoked currents.

- Drug application : Apply this compound (e.g., 20 µM) while monitoring current suppression.

- Reversibility : Washout experiments to confirm effect specificity.

- Controls : Co-application with GABAA agonists (e.g., muscimol) to test competitive inhibition. Data analysis should use root mean square (RMS) amplitude comparisons and statistical tests (e.g., paired t-tests) .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s effects on different neuronal circuits be systematically analyzed and reconciled?

Contradictions often arise from model-specific variables (e.g., brain region, species, or developmental stage). Methodological solutions include:

- Meta-analysis : Aggregate data across studies (e.g., gene expression profiles from this compound-treated hippocampal vs. cortical neurons) to identify consensus pathways .

- Systematic controls : Standardize experimental conditions (e.g., drug concentration, exposure time) to reduce variability.

- In silico modeling**: Use computational tools to simulate this compound’s effects under varying network architectures. For example, this compound increases gamma oscillations in auditory cortex but disrupts balance in prefrontal networks; these differences highlight the need for context-specific interpretations .

Q. What methodological considerations are critical when using this compound to study inhibitory-excitatory balance in cortical networks?

- Temporal resolution : Use high-speed calcium imaging or multi-electrode arrays to capture rapid network dynamics post-bicuculline application .

- Pharmacological isolation : Combine this compound with glutamatergic antagonists (e.g., AP5/CNQX) to isolate GABAergic effects.

- Quantitative metrics : Analyze inter-trial coherence (ITC) or event-related spectral perturbations (ERSPs) to quantify oscillatory synchrony .

- Ethical constraints : Monitor seizure thresholds in live models and adhere to institutional guidelines for humane endpoints .

Q. How should researchers optimize this compound administration protocols to minimize off-target effects in chronic experimental models?

- Dose fractionation : Administer lower doses (e.g., 0.5 mg/kg) multiple times to maintain steady-state concentrations without inducing seizures.

- Biomarker monitoring : Track brain penetration via LC-MS/MS and correlate with EEG markers (e.g., gamma power) to ensure target engagement .

- Alternative routes : Consider intracerebroventricular (ICV) delivery for localized effects, reducing systemic exposure.

- Validation assays : Perform RNA sequencing or proteomics post-treatment to identify unintended pathway modulation .

Methodological Resources

- Statistical Tools : Use one- or two-way ANOVA with Dunnett’s test for multi-group comparisons in dose-response studies .

- Data Repositories : Reference gene expression datasets (e.g., GEO Accession numbers from this compound-treated neuronal cultures) for reproducibility .

- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.